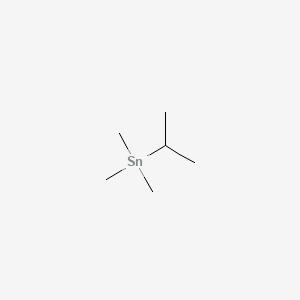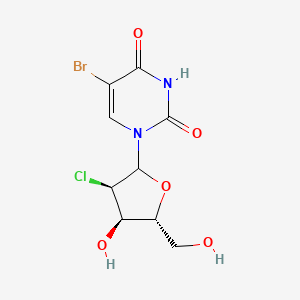
5-Br-2'-Cl-2'-dU
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2’-chloro-2’-deoxyuridine is a halogenated nucleoside analog It is structurally similar to thymidine, a nucleoside component of DNA, but with bromine and chlorine atoms substituted at specific positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-2’-chloro-2’-deoxyuridine typically involves the halogenation of uridine derivatives. One common method includes the bromination of 2’-deoxyuridine using bromine or N-bromosuccinimide (NBS) in an organic solvent like acetonitrile. The reaction is carried out under controlled conditions to ensure selective bromination at the 5-position .
Industrial Production Methods
Industrial production of 5-bromo-2’-chloro-2’-deoxyuridine may involve similar halogenation techniques but on a larger scale. The process is optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction conditions and improve safety .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-2’-chloro-2’-deoxyuridine can undergo various chemical reactions, including:
Substitution Reactions: The halogen atoms can be replaced by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, altering its chemical properties and reactivity.
Common Reagents and Conditions
Bromination: Bromine or N-bromosuccinimide (NBS) in acetonitrile.
Substitution: Nucleophiles such as thiols or amines in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution: Formation of various nucleoside analogs with different functional groups.
Oxidation: Formation of oxidized uridine derivatives.
Reduction: Formation of reduced uridine derivatives.
Applications De Recherche Scientifique
5-Bromo-2’-chloro-2’-deoxyuridine has several applications in scientific research:
Chemistry: Used as a precursor for synthesizing other nucleoside analogs.
Biology: Incorporated into DNA during replication, allowing for the study of DNA synthesis and repair mechanisms.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
Mécanisme D'action
The mechanism of action of 5-bromo-2’-chloro-2’-deoxyuridine involves its incorporation into DNA in place of thymidine. This incorporation can disrupt normal DNA synthesis and function, leading to cell cycle arrest or apoptosis. The bromine and chlorine atoms enhance the compound’s ability to interfere with DNA polymerase activity and increase its stability against enzymatic degradation .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2’-deoxyuridine: Lacks the chlorine atom but has similar applications in DNA labeling and research.
5-Chloro-2’-deoxyuridine: Lacks the bromine atom and is used in similar biological studies.
2’-Deoxyuridine: The parent compound without halogen substitutions, used as a standard in nucleoside research.
Uniqueness
5-Bromo-2’-chloro-2’-deoxyuridine is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and stability. This dual substitution allows for more versatile applications in research and potential therapeutic uses compared to its mono-substituted counterparts .
Propriétés
Numéro CAS |
55612-19-6 |
|---|---|
Formule moléculaire |
C9H10BrClN2O5 |
Poids moléculaire |
341.54 g/mol |
Nom IUPAC |
5-bromo-1-[(3R,4R,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10BrClN2O5/c10-3-1-13(9(17)12-7(3)16)8-5(11)6(15)4(2-14)18-8/h1,4-6,8,14-15H,2H2,(H,12,16,17)/t4-,5-,6-,8?/m1/s1 |
Clé InChI |
RTWLWBAJWOUKKC-CDRSNLLMSA-N |
SMILES isomérique |
C1=C(C(=O)NC(=O)N1C2[C@@H]([C@@H]([C@H](O2)CO)O)Cl)Br |
SMILES canonique |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


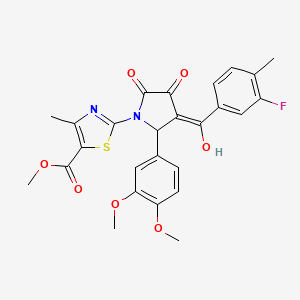
![N-(furan-2-ylmethyl)-N-[(7-methyl-2-oxo-1,2-dihydroquinolin-3-yl)methyl]ethanesulfonamide](/img/structure/B14160414.png)
![Propan-2-yl 4-chloro-3-[(chloroacetyl)amino]benzoate](/img/structure/B14160418.png)
![5-(4-chlorophenyl)-4-[(4-nitrobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B14160431.png)

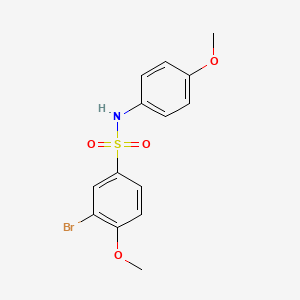

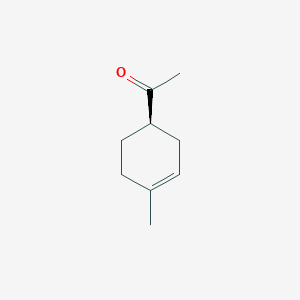
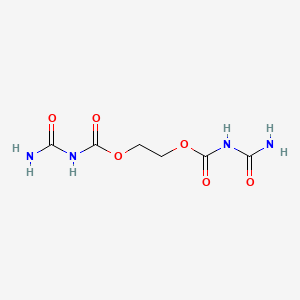
![(8Z)-8-[(2E)-(1,3-benzodioxol-5-ylmethylidene)hydrazinylidene]-1,3,7-trimethyl-3,7,8,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B14160459.png)
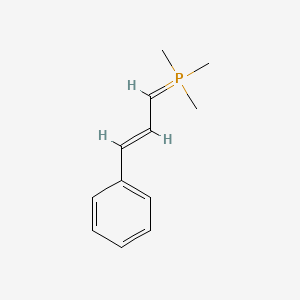
![2-[(2-Methoxyphenyl)amino]-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B14160469.png)
![hexyl 2-amino-1-hexyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B14160477.png)
